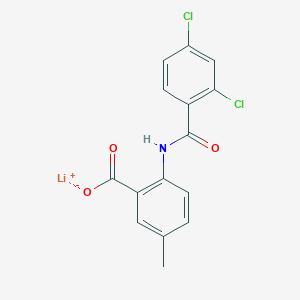
2,2-Dimethyl-5-(1h-1,2,4-triazol-1-yl)pentan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-5-(1h-1,2,4-triazol-1-yl)pentan-1-amine is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-(1h-1,2,4-triazol-1-yl)pentan-1-amine typically involves the coupling of an appropriate amine with a triazole derivative. One common method is the reaction of 2,2-dimethylpentan-1-amine with 1,2,4-triazole under suitable conditions. The reaction may require a catalyst and specific temperature and pressure conditions to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through crystallization or distillation to remove any impurities and obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-5-(1h-1,2,4-triazol-1-yl)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxyl derivatives, while reduction may yield amines or alcohols .
Applications De Recherche Scientifique
2,2-Dimethyl-5-(1h-1,2,4-triazol-1-yl)pentan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activity.
Agriculture: It can be used as a pesticide or herbicide due to its ability to inhibit certain biological pathways in plants.
Materials Science: It is used in the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-5-(1h-1,2,4-triazol-1-yl)pentan-1-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The triazole ring can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole: A core moiety in many pharmaceuticals and agrochemicals.
2,5-Bis(1,2,4-triazol-1-yl)terephthalic acid: Used in materials science for the synthesis of advanced materials.
Uniqueness
2,2-Dimethyl-5-(1h-1,2,4-triazol-1-yl)pentan-1-amine is unique due to its specific structure, which combines the triazole ring with a dimethylpentanamine backbone. This unique structure imparts specific chemical and biological properties that make it valuable in various applications .
Propriétés
Formule moléculaire |
C9H18N4 |
|---|---|
Poids moléculaire |
182.27 g/mol |
Nom IUPAC |
2,2-dimethyl-5-(1,2,4-triazol-1-yl)pentan-1-amine |
InChI |
InChI=1S/C9H18N4/c1-9(2,6-10)4-3-5-13-8-11-7-12-13/h7-8H,3-6,10H2,1-2H3 |
Clé InChI |
AGQRZANQCYWXRV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCCN1C=NC=N1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane,trifluoroaceticacid](/img/structure/B15309028.png)
![3-[(benzyloxy)methyl]-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid](/img/structure/B15309035.png)
![5-[4-(Pyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B15309037.png)

![(2S)-2-[(2R)-2-aminopentanamido]-3-(4-hydroxyphenyl)propanoicacidhydrochloride](/img/structure/B15309057.png)


![1-[1-(2-Ethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B15309092.png)

![[2-Fluoro-6-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B15309102.png)




